Methyl 4-aminoquinoline-8-carboxylate hydrochloride
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Overview
Description
Methyl 4-aminoquinoline-8-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H10N2O2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications .
Scientific Research Applications
Chemistry: Methyl 4-aminoquinoline-8-carboxylate hydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology: The compound is used in the study of biological processes and pathways. It serves as a probe for investigating enzyme activities and protein interactions .
Medicine: Quinoline derivatives, including this compound, are known for their antimalarial, anticancer, and antimicrobial activities. They are used in the development of new therapeutic agents for the treatment of various diseases .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of new materials with unique properties .
Safety and Hazards
“Methyl 4-aminoquinoline-8-carboxylate hydrochloride” is labeled with a signal word “Warning” and has hazard statements H302, H315, H319, and H335 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
Methyl 4-aminoquinoline-8-carboxylate hydrochloride is a 4-aminoquinoline compound Similar 4-aminoquinoline compounds like amodiaquine target theFe (II)-protoporphyrin IX in Plasmodium falciparum .
Mode of Action
It is thought to inhibit heme polymerase activity, similar to other 4-aminoquinoline compounds . This results in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a less toxic form .
Biochemical Pathways
4-aminoquinoline compounds are known to affect various mechanisms, including the inhibition of protein synthesis, phospholipases, aspartic proteinases, and effects on dna and rna synthesis .
Pharmacokinetics
It is known that similar 4-aminoquinoline compounds have high gi absorption and are bbb permeant .
Result of Action
The binding of the compound to free heme in parasites can disrupt membrane function, leading to the death of the parasite .
Action Environment
It is known that the compound should be stored at a temperature of 28°c .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Doebner-Miller Synthesis: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of methyl 4-aminoquinoline-8-carboxylate hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-aminoquinoline-8-carboxylate hydrochloride can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various reduced quinoline derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar mechanism of action.
Amodiaquine: Another antimalarial drug with structural similarities to methyl 4-aminoquinoline-8-carboxylate hydrochloride.
Primaquine: An antimalarial drug with a different mechanism of action but similar quinoline structure.
Uniqueness: this compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its ability to inhibit heme polymerase activity makes it a valuable compound in antimalarial research .
Properties
IUPAC Name |
methyl 4-aminoquinoline-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8;/h2-6H,1H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEAROBFQPXTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(C=CN=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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